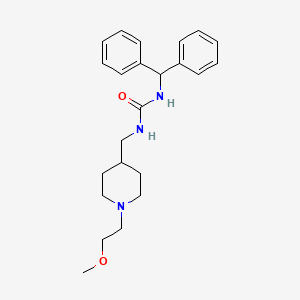

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-28-17-16-26-14-12-19(13-15-26)18-24-23(27)25-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUMHXONWSLXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the piperidinyl ring and subsequent functionalization. One common approach is the reaction of 1-(2-methoxyethyl)piperidin-4-ylmethylamine with benzhydryl isocyanate under controlled conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding alcohols or ketones, while reduction can yield amines.

Scientific Research Applications

Pharmacological Applications

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has shown promise in several pharmacological areas:

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties. The piperidine moiety is known to interact with serotonin and norepinephrine receptors, suggesting potential use in treating depression and anxiety disorders.

Antitumor Activity

Studies have reported that structurally related compounds demonstrate antitumor effects through various mechanisms, including apoptosis induction in cancer cells. The benzhydryl group may enhance the lipophilicity and cellular uptake of the compound, increasing its efficacy against tumor cells.

Central Nervous System (CNS) Disorders

Given its piperidine structure, this compound may be beneficial in treating CNS disorders such as schizophrenia or Parkinson's disease. Compounds with similar structures have been noted for their ability to modulate dopamine receptors, which are critical in these conditions.

Table 1: Comparative Pharmacological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including this compound, showed significant antidepressant-like effects in animal models. The study measured behavioral changes using the forced swim test and tail suspension test, indicating reduced despair-like behavior.

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death in various cancer types, including breast and lung cancers.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Benzhydryl vs. Benzyl Groups : The target compound’s benzhydryl group (two phenyl rings) is bulkier than the benzyl substituents in DMPI/CDFII . This may reduce membrane permeability but improve target binding through enhanced van der Waals interactions.

- Methoxyethyl Substitution: Both the target compound and Goxalapladib share the 1-(2-methoxyethyl)piperidin-4-yl group, which likely improves aqueous solubility compared to non-polar analogs like DMPI.

- Urea Linker : The urea moiety is conserved across the target compound, , and , enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).

Physicochemical Properties

Biological Activity

The compound 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea , with the Chemical Abstracts Service (CAS) number 1209294-82-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 381.5 g/mol

- Structural Features : The compound features a benzhydryl group and a piperidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to 1-benzhydryl derivatives often exhibit activity through modulation of neurotransmitter systems, particularly involving the central nervous system (CNS). The piperidine ring is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to the compound's pharmacological effects.

Pharmacological Studies

This compound has been investigated in several studies for its potential therapeutic applications:

- Analgesic Activity : Preliminary studies suggest that this compound may act as an analgesic by inhibiting pain pathways, potentially through TRPV1 antagonism. This is significant as TRPV1 antagonists are known to reduce pain without the side effects commonly associated with opioids .

- Neuroprotective Effects : There is emerging evidence that piperidine derivatives can protect against neurodegenerative diseases by modulating cholinergic activity. In vitro studies have shown that similar compounds can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function .

- Antidepressant Properties : The structural components of this compound suggest potential antidepressant effects, possibly through serotonin receptor modulation. Further research is needed to establish these effects conclusively.

Case Study 1: Analgesic Efficacy

A study conducted on a series of piperidine derivatives revealed that compounds with similar structures to this compound demonstrated significant analgesic properties in animal models. The study highlighted a reduction in pain response comparable to established analgesics at lower doses, suggesting improved efficacy and safety profiles .

Case Study 2: Neuroprotective Mechanism

In another investigation focusing on neuroprotection, researchers administered piperidine derivatives in models of Alzheimer's disease. The results indicated a marked improvement in cognitive function and memory retention, attributed to the inhibition of acetylcholinesterase and subsequent enhancement of cholinergic signaling .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions starting with benzhydryl chloride and a piperidine intermediate. Key steps include:

- Intermediate formation : Reacting benzhydryl chloride with 1-(2-methoxyethyl)piperidine under basic conditions (e.g., triethylamine) in solvents like dichloromethane or toluene .

- Urea linkage : Introducing the urea moiety via isocyanate coupling. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Optimization : Adjusting solvent polarity, catalyst load (e.g., triethylamine), and stepwise purification (column chromatography, recrystallization) improves yield (typically 50–70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly for the benzhydryl, piperidine, and urea moieties .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., C₂₄H₃₁N₃O₂, MW ~405.5 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring or urea conformation .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .

Q. How can researchers assess the compound’s biological activity in vitro?

- Answer :

- Enzyme inhibition assays : Test activity against targets like phosphodiesterases or kinases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular models : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (Kd) .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing and purifying this compound, and how can they be addressed?

- Answer :

- Challenges :

- Low yield in urea coupling due to steric hindrance from the benzhydryl group.

- Epimerization at the piperidine C4 position under basic conditions .

- Solutions :

- Use bulky bases (e.g., DBU) to minimize side reactions.

- Employ automated flash chromatography or preparative HPLC for purification .

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediate formation .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Answer :

- Verify protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound solubility (use DMSO controls) .

- Orthogonal assays : Cross-validate results (e.g., SPR + cellular assays) to rule out assay-specific artifacts .

- Batch analysis : Compare purity (HPLC) and stereochemistry (chiral HPLC) of compound batches to exclude structural variability .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Answer :

- Substituent modification : Replace the 2-methoxyethyl group with cyclopropyl or pyridinyl moieties to assess steric/electronic effects on target binding .

- Scaffold hopping : Synthesize analogs with substituted piperidines (e.g., tetrahydropyran) to evaluate conformational flexibility .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What methodologies are used to evaluate the compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

- Answer :

- In vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and quantify using LC-MS/MS. Calculate AUC, Cmax, and half-life .

- PD markers : Measure downstream biomarkers (e.g., cAMP levels for PDE inhibitors) in target tissues .

Q. How can researchers identify molecular targets or off-target effects of this compound?

- Answer :

- Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates .

- Phosphoproteomics : Use SILAC labeling + LC-MS/MS to map kinase inhibition profiles .

- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal interactions .

Q. What cross-disciplinary applications (e.g., materials science) exist for this compound beyond medicinal chemistry?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.